molecular formula C13H18O3S B1205148 2-(3-Hydroxypropyl)-4,6,7-trimethyl-1,3-benzoxathiol-5-ol CAS No. 100480-81-7

2-(3-Hydroxypropyl)-4,6,7-trimethyl-1,3-benzoxathiol-5-ol

Cat. No. B1205148
Key on ui cas rn: 100480-81-7
M. Wt: 254.35 g/mol
InChI Key: NFFALUZFTIOAOV-UHFFFAOYSA-N
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Patent
US04871762

Procedure details

Ethyl 3-[5-(3-ethoxycarbonylpropionyloxy)-4,6,7-trimethyl-1,3-benzoxathiole-2-yl)propionate (prepared as described in Example 32) was used in the same process as described in (1) above, to give the title compound, whose melting point, infrared absorption spectrum and mass spectrum were the same as those of the product described in (a) above.
Name
Ethyl 3-[5-(3-ethoxycarbonylpropionyloxy)-4,6,7-trimethyl-1,3-benzoxathiole-2-yl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(CCC([O:10][C:11]1[C:12]([CH3:29])=[C:13]([CH3:28])[C:14]2[O:18][CH:17]([CH2:19][CH2:20][C:21](OCC)=[O:22])[S:16][C:15]=2[C:26]=1[CH3:27])=O)=O)C.C(OC1C(C)=C(C)C2OC(C)SC=2C=1C)(=O)C>>[OH:10][C:11]1[C:12]([CH3:29])=[C:13]([CH3:28])[C:14]2[O:18][CH:17]([CH2:19][CH2:20][CH2:21][OH:22])[S:16][C:15]=2[C:26]=1[CH3:27]

Inputs

Step One
Name
Ethyl 3-[5-(3-ethoxycarbonylpropionyloxy)-4,6,7-trimethyl-1,3-benzoxathiole-2-yl)propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CCC(=O)OC=1C(=C(C2=C(SC(O2)CCC(=O)OCC)C1C)C)C
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(=C(C2=C(SC(O2)C)C1C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(C2=C(SC(O2)CCCO)C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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